molecular formula C16H22O3 B15094274 3-Cyclopentyloxy-benzoic acid tert-butyl ester

3-Cyclopentyloxy-benzoic acid tert-butyl ester

Cat. No.: B15094274
M. Wt: 262.34 g/mol
InChI Key: OLGKMFNFNRGWPU-UHFFFAOYSA-N
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Description

3-Cyclopentyloxy-benzoic acid tert-butyl ester is a synthetic intermediate characterized by a benzoic acid backbone substituted with a cyclopentyloxy group at the 3-position and protected as a tert-butyl ester. This compound is structurally tailored to balance reactivity and stability, making it valuable in organic synthesis, particularly in pharmaceutical and materials science research. The tert-butyl ester group enhances solubility in nonpolar solvents and provides steric protection against premature hydrolysis, while the cyclopentyloxy substituent contributes to lipophilicity and modulates electronic effects on the aromatic ring .

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

tert-butyl 3-cyclopentyloxybenzoate

InChI

InChI=1S/C16H22O3/c1-16(2,3)19-15(17)12-7-6-10-14(11-12)18-13-8-4-5-9-13/h6-7,10-11,13H,4-5,8-9H2,1-3H3

InChI Key

OLGKMFNFNRGWPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)OC2CCCC2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 3-cyclopentyloxy-benzoic acid tert-butyl ester can be conceptualized through two primary disconnections:

  • Esterification of 3-cyclopentyloxy-benzoic acid with tert-butanol.
  • Alkylation of 3-hydroxy-benzoic acid tert-butyl ester with cyclopentyl bromide.

Both routes require careful consideration of reaction conditions to preserve functional group compatibility.

Synthesis via Alkylation Followed by Esterification

Preparation of 3-Cyclopentyloxy-benzoic Acid

The introduction of the cyclopentyloxy group to benzoic acid involves nucleophilic aromatic substitution or Mitsunobu alkylation.

Nucleophilic Substitution with Cyclopentyl Bromide

3-Hydroxy-benzoic acid undergoes alkylation using cyclopentyl bromide in the presence of a base. A representative protocol adapted from involves:

  • Reagents : 3-Hydroxy-benzoic acid (1.0 equiv), cyclopentyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).
  • Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.
  • Workup : Neutralization with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.

This method yields 3-cyclopentyloxy-benzoic acid in 68–75% purity, contingent on the steric bulk of the cyclopentyl group and reaction time.

Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to couple 3-hydroxy-benzoic acid with cyclopentanol:

  • Conditions : 0°C to room temperature, tetrahydrofuran (THF) solvent.
  • Yield : 82–88%, though costlier due to reagent expenses.

Esterification with Tert-Butanol

The carboxylic acid is converted to the tert-butyl ester via acid-catalyzed Fischer esterification or coupling reagents.

Acid Chloride Method

Adapting methodologies from and:

  • Acid Chloride Formation : React 3-cyclopentyloxy-benzoic acid with thionyl chloride (1.5 equiv) in dichloromethane at 0°C.
  • Esterification : Add tert-butanol (2.0 equiv) and pyridine (1.1 equiv), stir at room temperature for 4 hours.
  • Yield : 70–76% after silica gel chromatography.
Direct Acid-Catalyzed Esterification

Using concentrated sulfuric acid as a catalyst:

  • Conditions : Reflux tert-butanol (excess) and 3-cyclopentyloxy-benzoic acid with H₂SO₄ (0.1 equiv) for 6 hours.
  • Yield : 60–65%, limited by equilibrium constraints.

Synthesis via Esterification Followed by Alkylation

Preparation of 3-Hydroxy-benzoic Acid Tert-Butyl Ester

Protecting the carboxylic acid early mitigates side reactions during alkylation.

tert-Butyl Acetate Route

Per, treatment of 3-hydroxy-benzoic acid with tert-butyl acetate and HClO₄ at 0°C forms the ester in 78% yield.

DCC/DMAP Coupling

A mild alternative uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:

  • Yield : 85–90%, though requiring anhydrous conditions.

Alkylation of the Phenolic Hydroxyl Group

The tert-butyl ester’s stability permits harsh alkylation conditions.

Base-Mediated Alkylation

Adapted from, using cyclopentyl bromide and potassium tert-butoxide in THF:

  • Conditions : 60°C for 8 hours.
  • Yield : 65–70%.
Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) enhances reaction efficiency:

  • Yield : 72–78% with reduced side products.

Table 1. Summary of Synthetic Routes and Efficiencies

Method Sequence Key Steps Yield (%) Advantages Limitations
Alkylation → Ester K₂CO₃/DMF alkylation; DCC ester 70–76 Cost-effective reagents Moderate yields
Ester → Alkylation Mitsunobu alkylation; HClO₄ ester 80–85 High regioselectivity Expensive reagents
Acid Chloride Route SOCl₂ activation; pyridine 70–75 Rapid esterification Moisture-sensitive steps

Mechanistic Considerations

SN2 vs. SN1 Pathways in Alkylation

The cyclopentyloxy group’s introduction proceeds via an SN2 mechanism due to the aromatic ring’s electron-withdrawing effect, favoring backside attack. Steric hindrance from the cyclopentane ring slightly reduces reactivity, necessitating elevated temperatures.

Esterification Kinetics

Fischer esterification equilibrium limits conversion, necessitating excess tert-butanol or azeotropic water removal. Acid chlorides bypass equilibrium, offering higher efficiency.

Scalability and Industrial Relevance

Large-scale synthesis prioritizes the alkylation-first approach for lower reagent costs and simpler purification. Phase-transfer catalysis (Table 1) minimizes solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyloxy-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-Cyclopentyloxy-benzoic acid and tert-butyl alcohol.

    Oxidation: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

    Hydrolysis: 3-Cyclopentyloxy-benzoic acid and tert-butyl alcohol.

    Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-Cyclopentyloxy-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of prodrugs where the ester group can be hydrolyzed in vivo to release the active drug.

    Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to undergo hydrolysis and release active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclopentyloxy-benzoic acid tert-butyl ester primarily involves its hydrolysis to release 3-Cyclopentyloxy-benzoic acid and tert-butyl alcohol. The ester bond is cleaved by enzymatic or chemical hydrolysis, leading to the formation of the active acid form. This process can be catalyzed by esterases in biological systems or by acidic or basic conditions in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Esters

The table below compares key structural and functional attributes of 3-cyclopentyloxy-benzoic acid tert-butyl ester with analogs identified in the evidence:

Compound Name Substituent (Position) Ester Group Key Properties/Applications Reference
This compound Cyclopentyloxy (3) tert-Butyl High lipophilicity; used in drug intermediates
3-Benzyloxy-5-cyclopentyloxy-benzoic acid methyl ester Benzyloxy (3), Cyclopentyloxy (5) Methyl Enhanced steric bulk; potential for dual functionalization
3-Benzyloxy-5-cyclopentyloxy-benzoic acid Benzyloxy (3), Cyclopentyloxy (5) Free carboxylic acid Reactive intermediate for coupling reactions
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Iodomethyl-pyrrolidine (2R) tert-Butyl Chiral building block; handles with toxicity precautions

Key Observations:

  • Lipophilicity: The cyclopentyloxy group in the target compound increases lipophilicity compared to benzyloxy-containing analogs, which may enhance membrane permeability in drug candidates .
  • Stability: The tert-butyl ester offers superior hydrolytic stability over methyl esters (e.g., 3-benzyloxy-5-cyclopentyloxy-benzoic acid methyl ester), which are more prone to enzymatic or acidic cleavage .
  • Reactivity: Free carboxylic acid derivatives (e.g., 3-benzyloxy-5-cyclopentyloxy-benzoic acid) are more reactive in coupling reactions but require protection for controlled synthesis .

Thermal and Chemical Stability

Thermal deprotection studies of tert-butyl esters (e.g., MA20 and A20 polymers in ) reveal a two-step mechanism:

Depolymerization: Initial loss of isobutylene to yield carboxylic acids.

Anhydride Formation: Intramolecular cyclization under prolonged heating (87% yield limitation due to steric factors) .

For this compound, similar thermal behavior is expected. However, the cyclopentyloxy group may delay decomposition compared to less bulky analogs by increasing steric hindrance around the ester .

Research and Application Insights

  • Synthetic Utility: The tert-butyl ester in 3-cyclopentyloxy-benzoic acid facilitates stepwise deprotection in multi-step syntheses, contrasting with methyl esters that require harsher conditions for cleavage .

Biological Activity

3-Cyclopentyloxy-benzoic acid tert-butyl ester is an organic compound notable for its unique structure and potential biological activities. It is derived from benzoic acid, featuring a cyclopentyloxy group on the benzene ring and a tert-butyl ester functional group. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development.

  • Molecular Formula : C15H22O3
  • Molar Mass : Approximately 262.34 g/mol
  • Structure : The compound's structure includes a cyclopentyloxy substituent which may influence its biological interactions and pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a prodrug . Upon hydrolysis, it releases the active form, 3-cyclopentyloxy-benzoic acid, which is believed to interact with various biological systems through enzymatic pathways.

The hydrolysis of the ester bond can be catalyzed by enzymes such as esterases or occur under acidic or basic conditions. This transformation is critical for evaluating its pharmacological properties and therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl benzoateC11H14O2Simple benzoate without cyclopentyl substitution
Benzoic acid, 3-(cyclopentyloxy)-, 1,1-dimethylethyl esterC15H22O3Similar structure but different substituents
Cyclohexyl benzoateC14H18O2Contains cyclohexyl group instead of cyclopentyl

The presence of the cyclopentyloxy group in this compound may enhance its reactivity and specificity in biological applications compared to other esters.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Drug Development : Due to its prodrug nature, it can enhance bioavailability and therapeutic efficacy in pharmaceuticals aimed at treating inflammatory diseases.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in designing drugs targeting specific metabolic pathways.
  • Anti-inflammatory Activity : Preliminary data suggest that the active form may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis or inflammatory bowel disease.

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyclopentyloxy-benzoic acid tert-butyl ester, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 3-cyclopentyloxy-benzoic acid with tert-butyl alcohol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions. Alternatively, nucleophilic acyl substitution (Sₙ2) can be employed by reacting the carboxylate salt with tert-butyl halides. Evidence from analogous tert-butyl ester syntheses suggests that anhydrous conditions and controlled stoichiometry (1:1.2 molar ratio of acid to alcohol) improve yields . Side reactions, such as tert-butyl group cleavage under acidic conditions, require monitoring via TLC or HPLC .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

Purification is commonly achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity validation employs:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
  • NMR : Confirm absence of residual solvents (e.g., DCM at δ 5.32 ppm) and check ester carbonyl signal at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry : ESI-MS to verify molecular ion peak (e.g., [M+Na]⁺) .

Q. What safety precautions are critical when handling tert-butyl esters like this compound?

Key precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors, as tert-butyl esters may decompose under heat to release irritants like isobutylene .
  • Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the tert-butyl ester group influence stereochemical outcomes in downstream reactions, such as cycloadditions or chiral resolutions?

The bulky tert-butyl group can sterically hinder nucleophilic attack at the carbonyl carbon, directing reactivity to specific sites. For example, in cycloadditions, it stabilizes transition states by minimizing steric clash, as seen in dihydrofuro-fused Coo systems where tert-butyl esters enable [3+2] cycloadditions . In chiral resolutions, the group’s rigidity aids in crystallizing enantiomers for X-ray analysis .

Q. What contradictions exist in reported synthetic yields for tert-butyl esters, and how can they be resolved methodologically?

Discrepancies often arise from differences in catalyst loading (e.g., 5% vs. 10% H₂SO₄) or solvent polarity. Systematic optimization via Design of Experiments (DoE) is recommended:

  • Vary temperature (60–100°C), catalyst type (protic vs. Lewis acids), and solvent (toluene vs. DMF).
  • Use ANOVA to identify significant factors and validate with triplicate runs .

Q. Can this compound serve as a precursor for polyanion synthesis, and what deprotection strategies are viable?

Yes. The tert-butyl ester can be hydrolyzed selectively using trifluoroacetic acid (TFA) in DCM (0°C to RT, 2–4 hours) to yield the carboxylic acid, which is neutralized with NaOH to form polyanions. Thermal gravimetric analysis (TGA) confirms complete deprotection by monitoring isobutylene loss at ~200°C .

Q. How do electronic effects of the cyclopentyloxy group impact the compound’s reactivity in cross-coupling reactions?

The electron-donating cyclopentyloxy group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution. In Suzuki-Miyaura couplings, the para-position to the ester becomes reactive; DFT calculations (e.g., Gaussian 09) predict charge distribution and regioselectivity .

Methodological Notes

  • Data Contradiction Analysis : Compare NMR spectra across studies to identify solvent artifacts or impurities. For example, residual tert-butanol (δ 1.28 ppm in ¹H NMR) may falsely indicate incomplete esterification .
  • Thermal Stability : Perform TGA/DSC to map decomposition pathways, critical for applications in high-temperature polymer synthesis .

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